[(1R,2R)-2-azanidyl-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]azanide;oxalate;platinum(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2R)-2-azanidyl-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]azanide;oxalate;platinum(4+) is a complex platinum-based compound. It is structurally derived from oxaliplatin, a well-known platinum-based chemotherapy drug. This compound is characterized by its unique stereochemistry and the presence of deuterium atoms, which can influence its chemical behavior and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-azanidyl-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]azanide;oxalate;platinum(4+) typically involves the following steps:
Preparation of the Ligand: The ligand, (1R,2R)-2-azanidyl-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl, is synthesized through a series of deuteration reactions to introduce deuterium atoms at specific positions.
Complexation with Platinum: The ligand is then reacted with a platinum precursor, such as potassium tetrachloroplatinate(II), in the presence of oxalate ions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-azanidyl-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]azanide;oxalate;platinum(4+) undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions where ligands in the platinum complex are replaced by other ligands.
Oxidation and Reduction Reactions: The platinum center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form coordination complexes with other molecules, influencing its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include halides, amines, and other nucleophiles. Reaction conditions typically involve controlled temperatures, pH, and the presence of specific catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new platinum complexes with different ligands, while redox reactions can result in changes to the oxidation state of the platinum center .
Scientific Research Applications
[(1R,2R)-2-azanidyl-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]azanide;oxalate;platinum(4+) has several scientific research applications, including:
Chemistry: The compound is used in studies of coordination chemistry and catalysis, providing insights into the behavior of platinum complexes.
Biology: It is investigated for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: As a derivative of oxaliplatin, the compound is explored for its potential as an anticancer agent, particularly in targeting specific types of cancer cells.
Mechanism of Action
The mechanism of action of [(1R,2R)-2-azanidyl-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]azanide;oxalate;platinum(4+) involves its interaction with cellular components, particularly DNA. The platinum center forms covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately triggering cell death through apoptosis. The compound’s unique stereochemistry and deuterium atoms may enhance its ability to penetrate cells and interact with specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
Oxaliplatin: A widely used platinum-based chemotherapy drug with a similar structure but lacking the deuterium atoms.
Cisplatin: Another platinum-based anticancer drug with a different ligand structure.
Carboplatin: A platinum-based drug with a different set of ligands, used in cancer treatment.
Uniqueness
[(1R,2R)-2-azanidyl-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]azanide;oxalate;platinum(4+) is unique due to its specific stereochemistry and the presence of deuterium atoms. These features may enhance its stability, reactivity, and biological activity compared to other platinum-based compounds .
Properties
Molecular Formula |
C8H12N2O4Pt |
---|---|
Molecular Weight |
405.34 g/mol |
IUPAC Name |
[(1R,2R)-2-azanidyl-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]azanide;oxalate;platinum(4+) |
InChI |
InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+4/p-2/t5-,6-;;/m1../s1/i1D2,2D2,3D2,4D2,5D,6D;; |
InChI Key |
DWAFYCQODLXJNR-YYKMXZQESA-L |
Isomeric SMILES |
[2H][C@@]1([C@](C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |
Canonical SMILES |
C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.